N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
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Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C23H22F2N4O3S and its molecular weight is 472.51. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications
N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide has been explored in various chemical synthesis processes. For instance, the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, including compounds like N-Methyl bis[(nonafluorobutane)sulfonyl]imide, demonstrates the compound's role in initiating polymerization of 2-oxazolines. This process facilitates the production of polymers with potential biomedical applications due to their electrophoretic deposition capabilities and biocompatibility (Hayashi & Takasu, 2015).
Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have been investigated for their potential antimicrobial and antifungal properties. A variety of quinoline and quinazoline derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, derivatives have shown promising antibacterial and antifungal activities, which could lead to new therapeutic agents (Baviskar, Khadabadi, & Deore, 2013).
Anticancer Potential
Research into quinazoline derivatives has also included studies on their anticancer effects. For instance, the synthesis and evaluation of 3-heteroarylthioquinoline derivatives have indicated significant in vitro antituberculosis activity, with certain compounds demonstrating potent effects against Mycobacterium tuberculosis. Moreover, these compounds have shown no cytotoxic effects against mouse fibroblasts, indicating their potential as safe anticancer agents (Chitra et al., 2011).
Mode of Action on Resistant Insects
The sulfoximine class of insecticides, exemplified by compounds structurally related to this compound, has been shown to be effective against a wide range of sap-feeding insects resistant to other insecticides. Sulfoxaflor, a notable sulfoximine, acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other nAChR agonists, offering a new approach to managing resistant insect populations (Sparks et al., 2013).
Mechanism of Action
Mode of Action
This interaction may involve binding to the active sites of these proteins, thereby modulating their function .
Biochemical Pathways
Given its targets, it can be inferred that it may influence pathways related to cell signaling, cell cycle progression, and apoptosis .
Result of Action
Given its targets, it can be inferred that it may influence cellular processes such as signal transduction, cell cycle progression, and apoptosis .
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O3S/c1-14(2)23(3,13-26)28-19(30)12-33-22-27-18-7-5-4-6-17(18)20(31)29(22)15-8-10-16(11-9-15)32-21(24)25/h4-11,14,21H,12H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWHKNPKXCXKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.